molecular formula C18H17N3O2 B2591392 (2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide CAS No. 881560-07-2

(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide

Cat. No.: B2591392
CAS No.: 881560-07-2
M. Wt: 307.353
InChI Key: WMCIFTLDNLLWFU-UHFFFAOYSA-N
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Description

(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide is a synthetic enamide derivative characterized by a conjugated α,β-unsaturated carbonyl system with a cyano group at the α-position and a 4-methoxyphenylamino substituent at the β-position. This compound belongs to a class of acrylamide derivatives known for their applications in medicinal chemistry, particularly as intermediates for antimicrobial and anti-inflammatory agents .

Properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-(4-methoxyanilino)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-23-17-9-7-16(8-10-17)20-13-15(11-19)18(22)21-12-14-5-3-2-4-6-14/h2-10,13,20H,12H2,1H3,(H,21,22)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCIFTLDNLLWFU-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C#N)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide typically involves the reaction of benzylamine with 4-methoxyphenyl isocyanate, followed by the addition of a cyano group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry.

Chemical Reactions Analysis

Substitution Reactions

The cyano group and α,β-unsaturated enamide moiety participate in nucleophilic substitution. For example:

  • Ethanol-mediated substitution : In ethanol, the cyano group reacts with amines or thiols to form thioureas or amidines, respectively.

  • Phosphorus reagent interactions : Analogous compounds (e.g., 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide) react with diethyl phosphite to form phosphonates (e.g., diethyl chromonyl phosphonate) . A similar pathway is hypothesized for the target compound:

ReagentProductConditionsYield
Diethyl phosphiteN-benzyl phosphonate derivativeReflux, 8–12 hrs70–85%*
Phosphorus pentasulfideThiazaphosphinine heterocycleToluene, 110°C, 24 hrs50–65%*

*Hypothetical yields based on structural analogs .

Cyclization and Heterocycle Formation

The compound’s α,β-unsaturated system enables cyclization with bifunctional nucleophiles:

  • 1,2,3-Diazaphosphinane synthesis : Reaction with hydrazine derivatives and phosphorus sulfides generates six-membered phosphorus-containing heterocycles .

  • Benzoxazole analogs : While direct evidence is lacking, studies on 2-aminophenol-based benzoxazole synthesis (e.g., using Pd or Fe catalysts) suggest potential for analogous cyclization with ortho-substituted amines.

Key cyclization pathways :

text
(2E)-N-benzyl-2-cyano-... + NH₂-R → [cyclization] → Fused N/P-heterocycle

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group undergoes electrophilic substitution:

  • Nitration : Directed by the methoxy group, nitration occurs at the para position relative to the amino group.

  • Halogenation : Bromine or chlorine substitutes at the activated aromatic ring positions.

Reactivity order :
OCH₃ (activating) > NH (moderately deactivating) > CN (strongly deactivating).

Bio-conjugation and Enzyme Interactions

The compound interacts with biological targets via its enamide and cyano groups:

  • Telomerase inhibition : Structural analogs (e.g., BIBR1532 derivatives) show IC₅₀ values of 0.3–5.3 μM by binding to the telomerase active site .

  • Enzyme adduct formation : The cyano group forms covalent bonds with cysteine residues in enzymes, as observed in related nitrile-containing inhibitors .

Comparative bioactivity :

TargetIC₅₀ (μM)Mechanism
Telomerase1.7–5.9Competitive inhibition
Kinases10–50*Allosteric modulation

*Estimated based on structural features .

Oxidation and Reduction

  • Oxidation : The enamide double bond is susceptible to epoxidation or dihydroxylation under acidic conditions.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an amine, yielding a saturated propylamide derivative.

Reaction outcomes :

ProcessReagentsProduct
EpoxidationmCPBA, CH₂Cl₂Epoxide at C2–C3 position
HydrogenationH₂ (1 atm), Pd/C, EtOHN-benzyl-3-[(4-methoxyphenyl)...

Solvent-Dependent Reactivity

Reaction outcomes vary significantly with solvent polarity:

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilic substitution at the cyano group.

  • Ethanol/water mixtures : Favor hydrolysis of the cyano group to carboxylic acid derivatives .

Scientific Research Applications

Pharmacological Applications

  • Anticonvulsant Activity
    • Recent studies have indicated that compounds similar to (2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide exhibit anticonvulsant properties. Research has demonstrated that derivatives of benzyl-substituted amides can effectively inhibit seizures in animal models, suggesting potential therapeutic uses in epilepsy treatment .
    CompoundED50 (mg/kg)Comparison DrugED50 (mg/kg)
    This compoundTBDPhenobarbital22
    (R)-N'-benzyl 2-amino-3-methoxypropionamide8.9Phenytoin9.5
    The structure-activity relationship studies indicate that specific substitutions on the benzyl ring enhance anticonvulsant efficacy, providing insights into the design of more potent derivatives .
  • Cancer Treatment
    • Compounds with similar structural motifs have been investigated for their ability to inhibit monocarboxylate transporters (MCTs), which are implicated in cancer metabolism. Inhibition of MCT1 has been linked to reduced tumor growth and improved therapeutic outcomes in various cancers .
    Mechanism of Action:
    • MCTs facilitate the transport of lactate and other metabolites across cell membranes, playing a crucial role in tumor metabolism. Compounds targeting these transporters may serve as adjunct therapies in cancer treatment .

Case Studies

  • Anticonvulsant Efficacy
    • A study conducted by Lee et al. highlighted the efficacy of N-benzyl derivatives in reducing seizure frequency in rodent models, demonstrating a protective index comparable to established antiseizure medications . The findings support the potential for clinical application in treating epilepsy.
  • Monocarboxylate Transporter Inhibition
    • Research published on related compounds indicated significant inhibitory effects on MCT1 and MCT4, suggesting that these compounds could be developed further as anticancer agents. The study reported IC50 values demonstrating potent inhibition, which could be leveraged for therapeutic development .

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Biological Activity Key Reference
(Target) (2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide Benzyl (N), 4-methoxyphenylamino (C3) Under investigation; predicted antimicrobial/anti-inflammatory potential
(2E)-N-(4-fluorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide 4-Fluorophenyl (N), 4-methoxyphenyl (C3) Higher lipophilicity; enhanced cytotoxicity
(2E)-N-(3-cyano-4H-cyclopenta[b]thiophen-2-yl)-3-(naphthalen-2-yl)prop-2-enamide Cyclopenta[b]thiophen-2-yl (N), naphthyl (C3) Anti-proliferative activity (IC₅₀: 0.5–2.0 μM)
(2E)-N-(4-methoxyphenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide 4-Methoxyphenyl (N), thiophen-2-yl (C3) Moderate antimicrobial activity (MIC: 32–64 μg/mL)

Electronic and Steric Effects

  • 4-Methoxyphenyl Group : Enhances electron density via the methoxy group, improving solubility but reducing membrane permeability compared to halogenated analogues (e.g., 4-fluorophenyl in ).
  • Benzyl vs. However, it may improve metabolic stability by shielding the amide bond from hydrolysis .

Antimicrobial Activity

  • Methoxyphenyl Derivatives : Compounds with 4-methoxy groups (e.g., ’s compound 20) show attenuated cytotoxicity but retain anti-inflammatory activity (NF-κB inhibition) .
  • Cytotoxicity : The benzyl group in the target compound may reduce cytotoxicity compared to halogenated analogues (e.g., 3-Cl-4-Br in compound 11, ), which exhibit significant cytotoxicity .

ADMET Properties

  • Lipophilicity : The 4-methoxy group increases logD₇.₄ (predicted: ~2.5) compared to nitro- or halogen-substituted analogues (logD₇.₄: ~3.0–3.5) .
  • Metabolic Stability: The cyano group may undergo glutathione conjugation, while the benzyl group slows hepatic clearance .

Biological Activity

(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes a benzyl group, a cyano group, and a methoxyphenyl group, which may contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyano group can act as an electrophile, allowing the compound to react with nucleophilic sites in proteins or enzymes. Additionally, the methoxyphenyl group enhances the compound's binding affinity to these targets, potentially modulating their activity and leading to various biological effects .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related benzylamine derivatives have shown efficacy in inducing apoptosis in cancer cells through mechanisms involving tubulin inhibition and cyclin-dependent kinase modulation .

Table 1: Antiproliferative Activities of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
N-benzyl-2-acetamido-3-methoxypropionamideU-9378.3Tubulin polymerization inhibition
N-benzyl-2-acetamido-3-ethoxypropionamideSK-MEL-117.3Cyclin-dependent kinase inhibition
(2E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)aminoVariousTBDTBD

Anticonvulsant Properties

Research has demonstrated that derivatives of N-benzyl compounds possess anticonvulsant activities. In particular, studies suggest that the structural features of these compounds play a crucial role in their efficacy against seizures. For example, modifications at specific positions on the benzene ring significantly influence their pharmacological profile .

Case Study: Anticonvulsant Efficacy
In a series of experiments evaluating the anticonvulsant effects of various derivatives, it was found that certain structural modifications led to enhanced activity compared to standard treatments like phenytoin. The protective indices were also favorable, indicating a good therapeutic window for these compounds .

Antioxidant and Anti-inflammatory Activity

Other studies have highlighted the antioxidant capacity and anti-inflammatory properties of related compounds. For instance, some derivatives have shown high scavenging activity against free radicals, which is crucial for mitigating oxidative stress-related diseases .

Table 2: Antioxidant Activities

CompoundScavenging Activity (%)IC50 (µg/mL)
N-benzyl derivative A93.757.12
N-benzyl derivative BTBDTBD

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a Knoevenagel condensation reaction between N-benzyl cyanoacetamide and 4-methoxybenzaldehyde, followed by amination. Key steps include:

  • Catalyst Selection : Use piperidine or L-proline as organocatalysts to enhance yield (analogous to methods in for cyano-enamide derivatives).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures purity. Validate via HPLC (>98% purity).

Q. How can the stereochemical configuration (E/Z isomerism) of the compound be confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H-NMR to observe coupling constants (JJ) between α,β-unsaturated protons. J>12HzJ > 12 \, \text{Hz} confirms the E-isomer (trans configuration) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL or Olex2) provides unambiguous stereochemical assignment (see for analogous structural analysis).

Q. What analytical techniques are critical for characterizing the compound’s purity and stability?

  • Methodological Answer :

  • HPLC-MS : Quantify purity and detect degradation products under stress conditions (e.g., heat, light).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >200°C suggests robust handling).
  • UV-Vis Spectroscopy : Monitor electronic transitions (λmax ~300 nm for cyano-enamide chromophores) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s biological activity or binding affinity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, a low LUMO energy suggests electrophilic susceptibility .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase, as seen in AG-490 ). Validate with MD simulations (GROMACS) to assess binding stability.

Q. What strategies resolve contradictions in crystallographic data for this compound’s polymorphs?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., π-π stacking, H-bonding) across polymorphs (as in ).
  • Variable-Temperature XRD : Identify temperature-dependent phase transitions.
  • Rietveld Refinement : Resolve peak overlaps in powder XRD data using TOPAS-Academic .

Q. How does substituent variation (e.g., methoxy vs. halogen groups) affect the compound’s electronic properties and bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., replacing 4-methoxy with 4-fluoro; see ) and compare:
  • Electrochemical Properties : Cyclic voltammetry to measure redox potentials.
  • Bioactivity : IC50 assays against cancer cell lines (e.g., MCF-7).
  • QSAR Modeling : Correlate Hammett constants (σ) of substituents with activity trends .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak columns (e.g., IA/IB) to resolve enantiomers during pilot-scale production.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in catalytic cycles to minimize racemization .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress and enantioselectivity.

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